- Preparation of phenyl alkyl (thio)ethers, Germany, , ,

Cas no 97-53-0 (Eugenol)

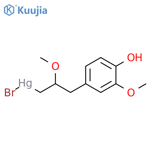

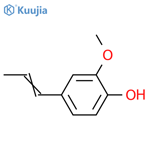

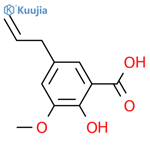

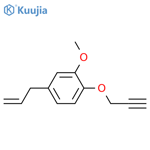

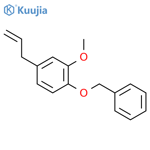

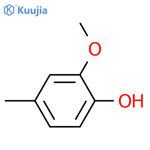

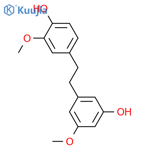

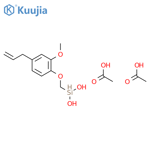

ユージノール(Eugenol)は、天然に存在するフェニルプロパノイド系の芳香族化合物で、主にクローブ油やシナモン葉油などの精油に含まれています。化学式はC10H12O2で、フェノール性ヒドロキシル基とアリル基を有するため、抗菌・抗炎症作用に優れています。歯科領域では鎮痛・消毒剤として広く利用され、その高い反応性から香料や医薬品中間体としても応用可能です。特筆すべきは、比較的低毒性でありながら、優れた局所麻酔効果を示す点で、生体適合性の面でも利点があります。また、抗酸化活性を有するため、食品保存料としての利用研究も進められています。

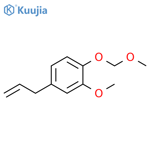

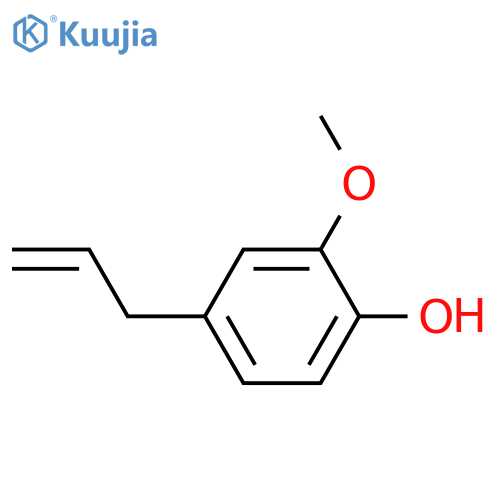

Eugenol structure

商品名:Eugenol

Eugenol 化学的及び物理的性質

名前と識別子

-

- Eugenol

- SYNTHETIC CLOVE OIL

- PHENOL, 4-ALLYL-2-METHOXY

- 1,3,4-Eugenol

- 1-Allyl-4-hydroxy-3-methoxybenzene

- 1-Hydroxy-2-methoxy-4-allylbenzene

- 1-Hydroxy-2-methoxy-4-prop-2-enylbenzene

- 2-Hydroxy-5-allylanisole

- 2-Methoxy-1-hydroxy-4-allylbenzene

- 4-Allyl-2-methoxyphenol

- 4-Allyl-2-methoxyphenol Solution

- EUGENOL(AS)

- EUGENOL(P)

- 2-methoxy-4-(2-propen-1-yl)phenol

- 2-methoxy-4-(prop-2-en-1-yl)phenol

- 2-methoxy-4-allyl phenol

- 4-allylguaiacol

- Engenol

- FA 100

- FEMA 2467

- femano.2467

- p-Eugenol

- 1-Allyl-3-methoxy-4-hydroxybenzene

- Eugenol

- Eugenic acid

- Allylguaiacol

- Caryophyllic acid

- p-Allylguaiacol

- 2-Methoxy-4-prop-2-enylphenol

- 2-Methoxy-4-allylphenol

- Phenol, 2-methoxy-4-(2-propenyl)-

- 4-Allylcatechol-2-methyl ether

- Synthetic eugenol

- 2-Methoxy-4-(2-propenyl)phenol

- 4-Allyl-1-hydroxy-2-methoxybenzene

- 5-Allylguaiacol

- 1-Hydroxy-2-methoxy-4-prop-

- 2-Methoxy-4-(2-propen-1-yl)phenol (ACI)

- Phenol, 2-methoxy-4-(2-propenyl)- (9CI)

- Phenol, 4-allyl-2-methoxy- (8CI)

- 2-Methoxy-4-(2′-propenyl)phenol

- 2-Methoxy-4-[2-allyl]phenol

- 3-(3-Methoxy-4-hydroxyphenyl)propene

- 3-(4-Hydroxy-3-methoxyphenyl)-1-propene

- 4-Allenylguaiacol

- 4-Hydroxy-3-methoxyallylbenzene

- AQUI-S 20E

- Bioxeda

- Dentogum

- MeSH ID: D005054

- NSC 209525

- NSC 8895

- ConMedNP.474

- 2-Methoxy 4-allylphenol

- 4-Allyl 2-methoxyphenol

- MLSMR

- 4-Hydroxy-3-methoxy-1-allylbenzene

- 1-Allyl 4-hydroxy 3-methoxybenzene

- 1-Hydroxy-2-methoxy-4-propenylbenzene

- SMR000059114

- 2-Hydroxy 5-allylanisole

- MLS000028901

-

- MDL: MFCD00008654

- インチ: 1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3

- InChIKey: RRAFCDWBNXTKKO-UHFFFAOYSA-N

- ほほえんだ: OC1C(OC)=CC(CC=C)=CC=1

- BRN: 1366759

計算された属性

- せいみつぶんしりょう: 164.08373g/mol

- ひょうめんでんか: 0

- XLogP3: 2

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 3

- どういたいしつりょう: 164.08373g/mol

- 単一同位体質量: 164.08373g/mol

- 水素結合トポロジー分子極性表面積: 29.5Ų

- 重原子数: 12

- 複雑さ: 145

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 164.20

- ひょうめんでんか: 0

- 互変異性体の数: 3

じっけんとくせい

- におい: Odor of cloves

- Vapor Density: greater than 1.0 (NTP, 1992) (Relative to Air)

- Stability Shelf Life: Darkens and thickens on exposure to air.

- Temperature: When heated to decomposition it emits acrid smoke and irritating fumes.

- Viscosity: 7.817 centipoise at 20 °C

- Surface Tension: 30.929 dynes/cm

- Dissociation Constants: pKa = 10.19 at 25 °C

- Taste: Spicy, pungent taste

- 色と性状: Oil

- 密度みつど: 1.067 g/mL at 25 °C(lit.)

- ゆうかいてん: −12-−10 °C (lit.)

- ふってん: 254 °C(lit.)

- フラッシュポイント: 華氏温度:233.6°f< br / >摂氏度:112°C< br / >

- 屈折率: n20/D 1.541(lit.)

- ようかいど: 2.46g/l

- すいようせい: びようようせい

- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 29.46000

- LogP: 2.12930

- におい: Odor of cloves

- 屈折率: Index of refraction: 1.5405 at 20 °C/D

- FEMA: 2467

- ようかいせい: 水に微溶解し、エタノール、アセトン、酢酸エチル、エーテル、トリクロロメタンなどの有機溶媒に溶解する。

- じょうきあつ: 0.01 mm Hg at 68 °F ; 0.03 mm Hg at 77° F (NTP, 1992)

- マーカー: 3898

- かんど: Air Sensitive

- 濃度: 2000 μg/mL in methanol

Eugenol セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H302,H315,H317,H319,H334,H335

- 警告文: P261,P280,P305+P351+P338,P342+P311

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 36/38-43

- セキュリティの説明: S26-S36-S24/25

- 福カードFコード:10-23

- RTECS番号:SJ4375000

-

危険物標識:

- ちょぞうじょうけん:−20°C

- どくせい:LD50 in rats, mice (mg/kg): 2680, 3000 orally (Hagan)

- リスク用語:R22; R38

- TSCA:Yes

Eugenol 税関データ

- 税関コード:29095090

- 税関データ:

中国税関コード:

2909500000概要:

290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

Eugenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14332-100g |

Eugenol, 99% |

97-53-0 | 99% | 100g |

¥445.00 | 2023-03-15 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0232-25ML |

Eugenol |

97-53-0 | >99.0%(GC) | 25ml |

¥215.00 | 2024-04-15 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0481599343-25ml |

Eugenol |

97-53-0 | 99% | 25ml |

¥ 35.9 | 2024-07-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003432-500g |

Eugenol |

97-53-0 | 99% | 500g |

¥265 | 2024-07-19 | |

| Enamine | EN300-16622-0.25g |

2-methoxy-4-(prop-2-en-1-yl)phenol |

97-53-0 | 95% | 0.25g |

$19.0 | 2023-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047540-500g |

Eugenol |

97-53-0 | 98% | 500g |

¥149.00 | 2024-04-23 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17276-100mg |

Eugenol |

97-53-0 | 98% | 100mg |

¥1669.00 | 2023-09-09 | |

| Enamine | EN300-16622-5.0g |

2-methoxy-4-(prop-2-en-1-yl)phenol |

97-53-0 | 95% | 5g |

$26.0 | 2023-04-20 | |

| Enamine | EN300-16622-100.0g |

2-methoxy-4-(prop-2-en-1-yl)phenol |

97-53-0 | 95% | 100g |

$61.0 | 2023-04-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900001-100G |

Eugenol |

97-53-0 | Vetec | 100G |

191.56 | 2021-05-17 |

Eugenol 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: 1,5-Diazabicyclo[4.3.0]non-5-ene Solvents: Decane

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Nickel dichloride Solvents: Methanol

1.2 Reagents: Sodium borohydride

1.2 Reagents: Sodium borohydride

リファレンス

- Deoxymercuration with nickel boride, Indian Journal of Chemistry, 1989, (1989), 853-4

合成方法 3

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide , Palladium ; 90 min, 100 °C

リファレンス

- Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditions, Molecular Diversity, 2015, 19(3), 481-500

合成方法 6

はんのうじょうけん

1.1 Reagents: Acetyl bromide Catalysts: Lithium bromide ; 6 h, 30 - 35 °C

1.2 Reagents: Methanol ; 0.75 - 4 h, rt

1.2 Reagents: Methanol ; 0.75 - 4 h, rt

リファレンス

- Process for the preparation of alcohol by dealkylation of alkyl ethers with acyl halide in the presence of a catalytic system, India, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide , 1,1,3,3-Tetramethyldisiloxane , Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel , 1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ; 5 h, 70 °C

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 70 °C

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 70 °C

リファレンス

- Nickel-Catalyzed Reductive Deoxygenation of Diverse C-O Bond-Bearing Functional Groups, ACS Catalysis, 2021, 11(21), 13337-13347

合成方法 8

はんのうじょうけん

1.1 Reagents: Triethylamine , Phosphorazidic acid, diethyl ester Solvents: Dimethylformamide , Toluene ; 30 min, rt; 3 h, reflux

1.2 Reagents: Potassium hydroxide Solvents: Glycerol , Ethanol , Water ; 2 h, reflux

1.3 Reagents: Citric acid Solvents: Water ; pH 5

1.2 Reagents: Potassium hydroxide Solvents: Glycerol , Ethanol , Water ; 2 h, reflux

1.3 Reagents: Citric acid Solvents: Water ; pH 5

リファレンス

- High-yielding cleavage of (aryloxy) acetates, European Journal of Organic Chemistry, 2008, (2), 337-342

合成方法 9

はんのうじょうけん

1.1 Catalysts: Silica Solvents: Ethanol ; 4 h, 290 °C

リファレンス

Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol

,

RSC Advances,

2023,

13(43),

30022-30039

合成方法 10

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dichloromethane ; rt

リファレンス

- Preparation of eugenol, China, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Magnesium , Titanium chloride (TiCl3) Solvents: Tetrahydrofuran

リファレンス

- Selective deprotection of ethers by low-valent titanium: facile cleavage of propargyl ethers, Synlett, 1993, (8), 581-2

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: Water Solvents: Methyl ethyl ketone ; 200 h, 20 °C

リファレンス

- Esterification study of acetoxysilane by alcohols and phenols, Organosilicon Chemistry V: Molecules to Materials, 2003, (2003), 344-347

合成方法 14

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether , Pentane ; -78 °C; 2 h, -78 °C

1.2 Reagents: Methanol ; -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Methanol ; -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Selective O-deallylation of ortho-allyloxyanisoles, Synlett, 2008, (13), 1957-1960

合成方法 15

はんのうじょうけん

1.1 Catalysts: Sodium tetrachloroaurate Solvents: Methanol ; 7 h, rt

リファレンス

- Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate, Synthesis, 2015, 47(1), 55-64

合成方法 16

はんのうじょうけん

1.1 Reagents: Potassium iodide , Aluminum trichloride hexahydrate Solvents: Acetonitrile , Water ; 30 min, rt

1.2 4 h, 80 °C

1.2 4 h, 80 °C

リファレンス

- AlCl3.6H2O/KI/CH3CN/H2O. An efficient and versatile system for chemoselective C-O bond cleavage and formation of halides and carbonyl compounds from alcohols in hydrated media, Synthetic Communications, 2006, 36(9), 1259-1264

合成方法 17

はんのうじょうけん

1.1 Reagents: Silica , Oxygen ; 20 h, 20 °C; 10 h, 100 °C

リファレンス

- Silicone derivatives of fragrant, flavoring and medicinal substances, World Intellectual Property Organization, , ,

合成方法 18

合成方法 19

はんのうじょうけん

1.1 Reagents: Bismuth trichloride Solvents: Acetonitrile , Water ; 1 h, 50 °C

リファレンス

- Bismuth trichloride-mediated cleavage of phenolic methoxymethyl ethers, Synthetic Communications, 2016, 46(7), 586-593

合成方法 20

はんのうじょうけん

1.1 Catalysts: Cupric nitrate , Cobalt dinitrate Solvents: Water ; rt → 75 °C; 75 °C → rt

1.2 Catalysts: Urea ; 12 h, 200 °C; 900 °C

1.3 Catalysts: Ethylenediaminetetraacetic acid , (+)-Tartaric acid

1.4 Reagents: Ammonium hydroxide Solvents: Water ; pH 11

1.5 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 16 °C

1.6 Reagents: Sodium chloride Solvents: Water ; 16 °C; 16 °C → 12 °C

1.7 2 h, 22 °C; 1 h, 27 °C

1.2 Catalysts: Urea ; 12 h, 200 °C; 900 °C

1.3 Catalysts: Ethylenediaminetetraacetic acid , (+)-Tartaric acid

1.4 Reagents: Ammonium hydroxide Solvents: Water ; pH 11

1.5 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 16 °C

1.6 Reagents: Sodium chloride Solvents: Water ; 16 °C; 16 °C → 12 °C

1.7 2 h, 22 °C; 1 h, 27 °C

リファレンス

- A method for synthesis of eugenol, China, , ,

Eugenol Raw materials

- Sulfate Lignin

- Benzene, 2-methoxy-4-(2-propenyl)-1-(2-propenyloxy)-

- Silanediol, [2-methoxy-4-(2-propenyl)phenoxy]methyl-, diacetate

- 5-Allyl-2-hydroxy-3-methoxybenzoic acid

- 1-(2-Ethoxyethoxy)-2-methoxy-4-(2-propen-1-yl)benzene

- Mercury, bromo[3-(4-hydroxy-3-methoxyphenyl)-2-methoxypropyl]-

- Guaiacol

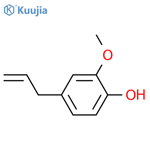

- Isoeugenol

- (4-Allyl-2-methoxyphenoxy)acetic acid

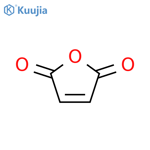

- 2,5-dihydrofuran-2,5-dione

- Eugenol acetate

- 4-Allyl-1-(benzyloxy)-2-methoxybenzene

- 4-allyl-2-methoxy-1-(methoxymethoxy)benzene

- BENZENE, 2-METHOXY-4-(2-PROPENYL)-1-(2-PROPYNYLOXY)-

- Silane, (1,1-dimethylethyl)[2-methoxy-4-(2-propenyl)phenoxy]dimethyl-

- Eugenol

Eugenol Preparation Products

Eugenol サプライヤー

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

(CAS:97-53-0)Eugenol

注文番号:TB00741

在庫ステータス:in Stock

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

清らかである:>98%

最終更新された価格情報:Tuesday, 21 January 2025 17:56

価格 ($):price inquiry

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:97-53-0)Eugenol

注文番号:LE10442

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:03

価格 ($):discuss personally

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

(CAS:97-53-0)Eugenol

注文番号:JH231

在庫ステータス:in Stock

はかる:200kg

清らかである:98.00%

最終更新された価格情報:Monday, 8 January 2024 17:37

価格 ($): negotiated

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

(CAS:97-53-0)Eugenol

注文番号:CRN0580

在庫ステータス:in stock

はかる:5mg/20mg/50mg

清らかである:≥98%

最終更新された価格情報:Friday, 14 March 2025 10:55

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:97-53-0)丁香酚

注文番号:LE1690569

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:33

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:97-53-0)Eugenol

注文番号:LE5909

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:48

価格 ($):discuss personally

Eugenol 関連文献

-

Catarina M. M. Coelho,Renato B. Pereira,Tatiana F. Vieira,Cláudia M. Teixeira,Maria José G. Fernandes,Ana Rita O. Rodrigues,David M. Pereira,Sérgio F. Sousa,A. Gil Fortes,Elisabete M. S. Castanheira,M. Sameiro T. Gon?alves New J. Chem. 2022 46 14375

-

Duy Le,Chanatip Samart,Suwadee Kongparakul,Kotohiro Nomura RSC Adv. 2019 9 10245

-

3. Smart textiles in wound care: functionalization of cotton/PET blends with antimicrobial nanocapsulesFelice Quartinello,Claudia Tallian,Julia Auer,Herta Sch?n,Robert Vielnascher,Simone Weinberger,Karin Wieland,Anna M. Weihs,Alexandra Herrero-Rollett,Bernhard Lendl,Andreas H. Teuschl,Alessandro Pellis,Georg M. Guebitz J. Mater. Chem. B 2019 7 6592

-

Chien-Han Chen,Chia-Min Lin,Tzong-Yuan Juang,Mahdi M. Abu-Omar,Ching-Hsuan Lin Polym. Chem. 2019 10 3983

-

Maryam Davaritouchaee,William C. Hiscox,Evan Terrell,Rock J. Mancini,Shulin Chen Green Chem. 2020 22 1182

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

(CAS:97-53-0)Eugenol

清らかである:98.00%

はかる:25kg

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:97-53-0)Eugenol

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ